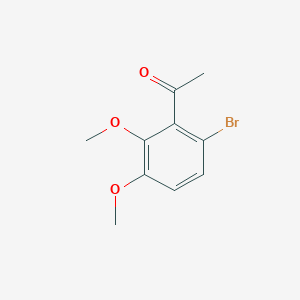
3-Cyano-2-iodobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyano-2-iodobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a cyano group (-CN) and an iodine atom attached to a benzene ring, along with an amide functional group (-CONH2)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-2-iodobenzamide can be achieved through several methods. One common approach involves the reaction of 2-iodobenzoic acid with cyanamide under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or chromatography to obtain pure this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and cost-effectiveness. Industrial production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyano-2-iodobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The cyano group can be reduced to an amine group, and the amide group can undergo oxidation to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions include substituted benzamides, amines, and biaryl compounds, depending on the specific reaction and conditions employed.
Wissenschaftliche Forschungsanwendungen
3-Cyano-2-iodobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating diseases such as cancer and inflammatory conditions.
Wirkmechanismus
The mechanism of action of 3-Cyano-2-iodobenzamide involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or proteins involved in cell proliferation and survival. For example, it has been shown to induce apoptosis in cancer cells by activating the mitochondrial apoptotic pathway and inhibiting key signaling proteins such as Akt and Bcl-2 .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Cyano-2-bromobenzamide
- 3-Cyano-2-chlorobenzamide
- 3-Cyano-2-fluorobenzamide
Uniqueness
Compared to its analogs, 3-Cyano-2-iodobenzamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. The iodine atom makes it more reactive in substitution and coupling reactions, allowing for the synthesis of a broader range of derivatives .
Eigenschaften
Molekularformel |
C8H5IN2O |
|---|---|
Molekulargewicht |
272.04 g/mol |
IUPAC-Name |
3-cyano-2-iodobenzamide |
InChI |
InChI=1S/C8H5IN2O/c9-7-5(4-10)2-1-3-6(7)8(11)12/h1-3H,(H2,11,12) |
InChI-Schlüssel |
GGWWADFODSAKMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)C(=O)N)I)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


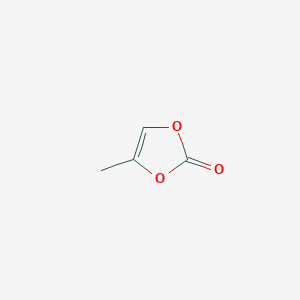
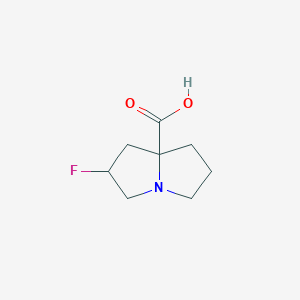

![4-Ethyl-3,10-dioxo-4,7,8,10-tetrahydro-1H,3H-spiro[pyrano[3,4-F]indolizine-6,2'-[1,3]dioxolan]-4-YL acetate](/img/structure/B13678329.png)

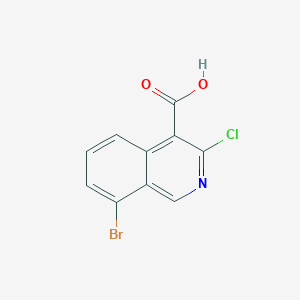
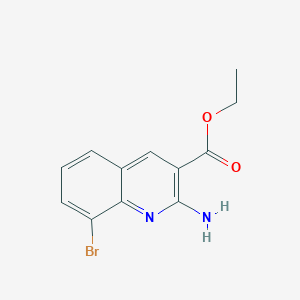

![4-[2-[2-[Boc-(methyl)amino]ethoxy]ethyl]-3-chloroaniline](/img/structure/B13678366.png)
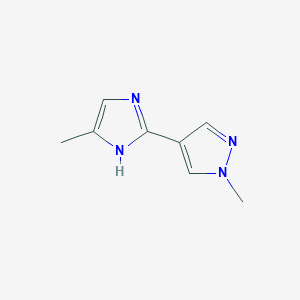
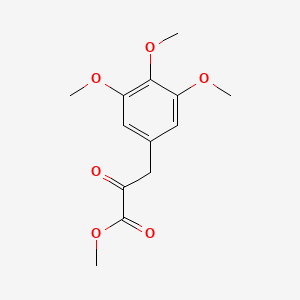
![Ethyl 2-[(Cbz-amino)methyl]thiazole-4-carboxylate](/img/structure/B13678392.png)
![Methyl imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13678398.png)
